5-({[2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-({[2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of bromine, methoxy, thiazole, and thiadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-4,5-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the thiazole intermediate with thiosemicarbazide and an oxidizing agent such as hydrogen peroxide.
Final Coupling: The final step involves coupling the thiazole-thiadiazole intermediate with an appropriate amine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the bromine atom, potentially leading to debromination.
Substitution: The methoxy groups and bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated derivatives.
Substitution: Substituted derivatives with new functional groups replacing the methoxy or bromine groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.
Enzyme Inhibition: Possible applications in enzyme inhibition studies.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-({[2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with various molecular targets through its functional groups. The bromine and methoxy groups may facilitate binding to specific enzymes or receptors, while the thiazole and thiadiazole rings could participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzyl alcohol
- 4-Bromo-2,5-dimethoxyphenethylamine
- 4-Bromo-2,5-dimethoxyamphetamine
Uniqueness
The uniqueness of 5-({[2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[[2-(2-bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2S3/c1-20-10-3-8(9(15)4-11(10)21-2)12-17-7(5-22-12)6-23-14-19-18-13(16)24-14/h3-5H,6H2,1-2H3,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJBQCQKDUXVNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NC(=CS2)CSC3=NN=C(S3)N)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.